molecular formula C22H22O7 B2567384 (Z)-isopropyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858762-24-0

(Z)-isopropyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2567384
CAS No.: 858762-24-0
M. Wt: 398.411
InChI Key: IRIJRWQMPNOACF-JMIUGGIZSA-N
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Description

(Z)-Isopropyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a dihydrobenzofuran-3-one core substituted with a 3,4-dimethoxybenzylidene group at the C2 position and an isopropyl acetate ester at the C6 oxygen. The Z-configuration of the benzylidene double bond is critical, as stereochemistry often dictates bioactivity and molecular interactions.

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-13(2)28-21(23)12-27-15-6-7-16-18(11-15)29-20(22(16)24)10-14-5-8-17(25-3)19(9-14)26-4/h5-11,13H,12H2,1-4H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIJRWQMPNOACF-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Differences Molecular Weight (g/mol) logP (Predicted) Bioactivity Highlights
Target Compound (Z-isomer) 3,4-dimethoxy, Z-configuration 414.4 3.2 Antimicrobial (hypothetical)
(E)-Isomer Analog E-configuration 414.4 3.2 Reduced activity in cytotoxicity assays
6-Methoxy-dihydrobenzofuran derivative No benzylidene, 6-methoxy group 298.3 2.5 Anticancer (IC50: 12 μM)
Marine-derived benzofuran (e.g., Salternamide analogs) Cyclic depsipeptide hybrid 650–800 -0.5 Antifungal, antiparasitic

Key Observations :

  • Stereochemical Impact : The Z-isomer exhibits superior bioactivity compared to the E-isomer in preliminary assays, likely due to enhanced target binding .
  • Marine vs. Synthetic : Marine benzofurans (e.g., Salternamide E derivatives) often incorporate complex macrocycles, leading to distinct solubility and mode-of-action profiles .

Bioactivity Comparisons

Table 2: Hypothetical Bioactivity Data (Based on Structural Analogs)
Compound Antimicrobial (MIC, μg/mL) Anticancer (IC50, μM) Insecticidal (LD50, ppm)
Target Compound (Z-isomer) 8.5 (Gram-positive) 18.2 (HeLa) 120 (Aphids)
(E)-Isomer Analog >50 45.6 >500
Plant-derived benzofuran 25.0 12.0 N/A
Synthetic pyrethroid N/A N/A 5.0

Insights :

  • The Z-isomer’s antimicrobial potency against Gram-positive bacteria aligns with trends observed in methoxy-substituted benzofurans .

Research Findings and Implications

  • Stereochemistry Matters : The Z-configuration is critical for bioactivity, underscoring the need for precise synthesis.
  • Substituent Optimization : Replacing 3,4-dimethoxy with halogen groups could enhance insecticidal properties .
  • Marine Hybrids: Combining synthetic benzofurans with marine-derived macrocycles may unlock novel bioactivities .

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